molecular formula C8H7ClN2S B585526 5-Chloro-6-methyl-1,3-dihydrobenzimidazole-2-thione CAS No. 158657-00-2

5-Chloro-6-methyl-1,3-dihydrobenzimidazole-2-thione

Cat. No.: B585526
CAS No.: 158657-00-2
M. Wt: 198.668
InChI Key: GVTQXRJFUFAJFP-UHFFFAOYSA-N
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Description

5-Chloro-6-methyl-1,3-dihydrobenzimidazole-2-thione: is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 6th position, and a thione group at the 2nd position of the benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methyl-1,3-dihydrobenzimidazole-2-thione typically involves the condensation of o-phenylenediamine with carbon disulfide in an alkaline alcoholic solution . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole derivative.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry: 5-Chloro-6-methyl-1,3-dihydrobenzimidazole-2-thione is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: In the field of medicine, this compound has shown potential as an antimicrobial and antiparasitic agent. Its derivatives are being studied for their efficacy against various pathogens .

Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of 5-Chloro-6-methyl-1,3-dihydrobenzimidazole-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction disrupts essential biological pathways, resulting in the antimicrobial and antiparasitic effects observed .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-6-methyl-1,3-dihydrobenzimidazole-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and thione groups enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

6-chloro-5-methyl-1,6-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c1-4-2-6-7(3-5(4)9)11-8(12)10-6/h2-3,5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTQXRJFUFAJFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=S)NC2=CC1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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